4-Acetyloxybutyl(triphenyl)phosphanium;bromide

説明

4-Acetyloxybutyl(triphenyl)phosphanium;bromide is a chemical compound . It is used for medicinal purposes .

Synthesis Analysis

A novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide has been disclosed . The method involves two steps:- A reaction on the 5-bromo-valeric acid with triphenyl phosphine in a solvent, and collecting the target reaction product which is the 4-carboxybutyl triphenyl phosphonium bromide in reaction solution .

Molecular Structure Analysis

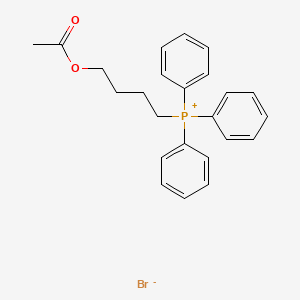

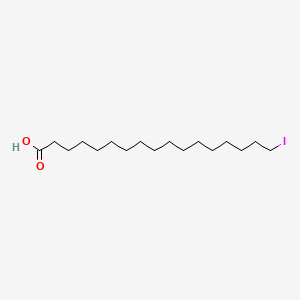

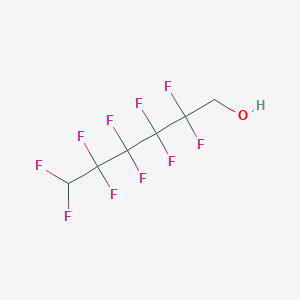

The molecular formula of 4-Acetyloxybutyl(triphenyl)phosphanium;bromide is C24H26BrO2P . Its average mass is 457.340 Da and its monoisotopic mass is 456.085358 Da .Chemical Reactions Analysis

Phosphonium-based ionic liquid (PIL) has been used as a catalyst and extractant . Here, the PIL, trihexyl tetradecyl phosphonium bromide ([THTDP]Br) was utilized for the S-removal of model oil (MO) and acted as the reaction-induced self-separation catalyst .科学的研究の応用

Ionic Liquid Aggregation Behavior

Ionic liquids (ILs) are organic salts with melting points near room temperature, known for their low volatility, high thermal stability, and recyclability. 4-Acetyloxybutyl(triphenyl)phosphanium bromide has been studied in ILs, specifically aprotic 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) and protic ethylammonium nitrate (EAN). Researchers have investigated its micellization behavior, critical micelle concentration, and solvophobic interactions. The enthalpy-driven micellization in both ILs suggests potential applications in self-assembly systems .

Chemotherapeutic Drug Delivery Systems

Nanoparticles (NPs) are promising drug delivery carriers, but stability and targeting efficiency remain challenges. pH-responsive hybrid NPs based on 4-Acetyloxybutyl(triphenyl)phosphanium bromide have been developed. These biocompatible and biodegradable NPs address circulation stability and enhance drug delivery. Their pH-dependent behavior allows controlled release of therapeutic agents, making them valuable in cancer treatment .

作用機序

Target of Action

It’s structurally similar compound, (4-carboxybutyl)triphenylphosphonium bromide, is known to be a key intermediate for the manufacture of some types of prostaglandins . Prostaglandins are lipid compounds that perform several important functions in the body, including the regulation of inflammation, blood flow, and the formation of blood clots.

Mode of Action

Based on its structural similarity to (4-carboxybutyl)triphenylphosphonium bromide, it may interact with its targets in a similar manner .

Biochemical Pathways

Given its potential role in the synthesis of prostaglandins, it may influence the cyclooxygenase (cox) pathway, which is responsible for the production of prostaglandins .

Pharmacokinetics

Its solubility in ethanol, methanol, and water suggests that it may have good bioavailability.

Result of Action

If it indeed plays a role in the synthesis of prostaglandins, its action could potentially influence a wide range of physiological processes, including inflammation, blood flow, and clot formation .

Action Environment

It is noted to be hygroscopic , suggesting that moisture in the environment could potentially affect its stability.

特性

IUPAC Name |

4-acetyloxybutyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2P.BrH/c1-21(25)26-19-11-12-20-27(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24;/h2-10,13-18H,11-12,19-20H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBBBQKPXICVPN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyloxybutyl(triphenyl)phosphanium;bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide](/img/structure/B3042387.png)

![6-[(2-Methylphenyl)methyl]pyridazin-3-ol](/img/structure/B3042396.png)